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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethoxycyclopentane (C7H14O) is a cyclic ether with potential applications in various chemical

syntheses and as a solvent. A thorough understanding of its thermochemical properties is

crucial for process design, safety analysis, and computational modeling. This guide provides a

summary of the available physical data for ethoxycyclopentane and outlines the standard

methodologies for determining key thermochemical parameters such as enthalpy of formation,

heat capacity, and entropy. Due to a lack of direct experimental thermochemical data in the

published literature, this document also presents data for analogous compounds to provide a

comparative context and details the computational chemistry approaches widely used for

accurate prediction of these properties.

Physicochemical Properties of Ethoxycyclopentane
While extensive experimental thermochemical data for ethoxycyclopentane is not readily

available, its basic physical properties have been characterized. These are summarized in the

table below.
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Property Value Source

Molecular Formula C7H14O [1][2]

Molecular Weight 114.19 g/mol [1][2]

Boiling Point 128.9 °C at 760 mmHg [2]

Density 0.86 g/cm³ [2]

Flash Point 21.5 °C [2]

Vapor Pressure 12.7 mmHg at 25 °C [2]

Refractive Index 1.428 [2]

LogP 1.96550 [2]

CAS Number 26306-40-1 [1][2]

Thermochemical Data: A Comparative Analysis
Direct experimental values for the standard enthalpy of formation (ΔfH°), standard molar

entropy (S°), and heat capacity (Cp) of ethoxycyclopentane are not found in readily

accessible literature. However, data for structurally similar compounds, such as

methoxycyclopentane and ethylcyclopentane, can serve as a useful reference. It is important

to note that the presence of the ether oxygen atom in ethoxycyclopentane will influence its

thermochemical properties compared to its alkane analogue, ethylcyclopentane.

Compound Formula
ΔfH°gas
(kJ/mol)

S°gas
(J/mol·K)

Cp,gas
(J/mol·K)

Ethoxycyclopent

ane
C7H14O Not Available Not Available Not Available

Methoxycyclopen

tane
C6H12O -208.8 ± 1.1 348.36 ± 2.09

134.72 (at

298.15 K)

Ethylcyclopentan

e
C7H14 -139.7 ± 1.0 382.25 ± 0.42

148.45 (at

298.15 K)
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Data for Methoxycyclopentane and Ethylcyclopentane are sourced from computational

studies and experimental data available in public databases and are provided for comparative

purposes.

Methodologies for Thermochemical Data
Determination
The determination of thermochemical properties of organic compounds like

ethoxycyclopentane can be approached through both experimental and computational

methods.

Experimental Protocols
Calorimetry: The standard enthalpy of formation is often determined experimentally via

combustion calorimetry.

Principle: The compound is burned in an excess of oxygen in a sealed container (a "bomb")

submerged in a known quantity of water. The heat released by the combustion reaction is

absorbed by the water and the bomb, and the resulting temperature change is measured.

Procedure:

A precisely weighed sample of the substance is placed in the bomb calorimeter.

The bomb is sealed and pressurized with pure oxygen.

The bomb is placed in a known mass of water, and the initial temperature is recorded.

The sample is ignited, and the temperature is monitored until it reaches a maximum and

then begins to cool.

The heat of combustion is calculated from the temperature change and the heat capacity

of the calorimeter system.

The standard enthalpy of formation is then derived from the heat of combustion using

Hess's Law.
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Heat Capacity Measurement: The heat capacity can be measured using techniques such as:

Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat

required to increase the temperature of a sample and a reference.

Adiabatic Calorimetry: Involves heating the sample in a controlled manner and measuring

the temperature rise for a known heat input, while minimizing heat loss to the surroundings.

Computational Protocols
In the absence of experimental data, computational chemistry provides reliable estimates of

thermochemical properties. High-accuracy composite methods are commonly employed.

Principle: These methods combine the results of several high-level ab initio calculations with

different basis sets to extrapolate to a highly accurate energy, from which thermochemical

data can be derived.

Common Methods:

Gaussian-n (Gn) theories (e.g., G3, G4): These are well-established composite methods

that provide "chemical accuracy" (typically within ±1 kcal/mol) for enthalpies of formation.

Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods

extrapolate to the complete basis set limit to achieve high accuracy.[2]

Density Functional Theory (DFT): While generally less accurate than composite methods

for thermochemistry, certain functionals (e.g., B3LYP, M06-2X) combined with large basis

sets can provide good estimates at a lower computational cost.

The general workflow for these computational studies is depicted in the diagram below.
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Geometry Optimization

Frequency Calculation

Single-Point Energy Calculations
(Multiple high-level methods and basis sets)

Calculation of Zero-Point Vibrational Energy (ZPVE)
and Thermal CorrectionsExtrapolation to Complete Basis Set Limit

Calculation of Enthalpy of Formation

Click to download full resolution via product page

Computational Thermochemistry Workflow

This workflow begins with optimizing the molecular geometry and performing a frequency

calculation to confirm a true minimum on the potential energy surface and to obtain vibrational

frequencies.[3] These frequencies are used to calculate the zero-point vibrational energy and

thermal corrections to the enthalpy and entropy.[3] A series of high-level single-point energy

calculations are then performed and extrapolated to the complete basis set limit to obtain a

very accurate electronic energy.[3] Finally, the enthalpy of formation is calculated by combining

the electronic energy with the thermal corrections and the experimental enthalpies of formation

of the constituent atoms.

Conclusion
While direct experimental thermochemical data for ethoxycyclopentane remains elusive, this

guide provides its fundamental physicochemical properties. For the determination of critical

thermochemical parameters such as enthalpy of formation, heat capacity, and entropy,
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established experimental (calorimetry) and computational (composite ab initio methods)

protocols are available and have been detailed. The provided comparative data for analogous

compounds and the outlined computational workflow offer a robust framework for researchers

and professionals to estimate and utilize the thermochemical properties of

ethoxycyclopentane in their work. Future experimental studies are encouraged to provide

definitive values for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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